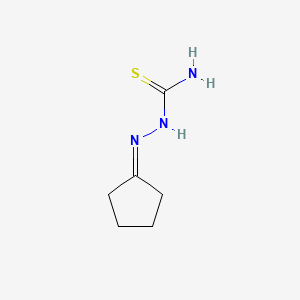

cyclopentanone thiosemicarbazone

説明

Cyclopentanone thiosemicarbazone is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.

The exact mass of the compound Hydrazinecarbothioamide, 2-cyclopentylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8269. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

(Cyclopentylideneamino)thiourea, also known as 1-Cyclopentylidenethiosemicarbazide, cyclopentanone thiosemicarbazone, or Hydrazinecarbothioamide, 2-cyclopentylidene-, is a derivative of thiourea . Thiourea derivatives have been found to interact with a variety of molecular targets. For instance, they have been associated with enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans, or targets in the branched-chain amino acid biosynthesis (BCAA) pathway and detoxification mechanisms .

Mode of Action

Thiourea derivatives are known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They can interact allosterically with their targets, leading to changes in the activity of these targets .

Biochemical Pathways

Thiourea derivatives can affect various biochemical pathways. For instance, they can influence the biosynthesis of cell wall components and the BCAA pathway . These effects can lead to downstream changes in cellular processes, potentially contributing to their diverse biological activities .

Pharmacokinetics

A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also suggested that these compounds are absorbed and distributed to various organs in rats .

Result of Action

Given the diverse biological activities of thiourea derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .

生物活性

Cyclopentanone thiosemicarbazone (CPTSC) is a member of the thiosemicarbazone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of CPTSC, focusing on its anticancer properties, antimicrobial effects, and potential as a metal chelator.

1. Overview of Thiosemicarbazones

Thiosemicarbazones are a class of compounds characterized by the presence of a thiosemicarbazone functional group, which can exhibit a wide range of biological activities. Their structure allows for complexation with metal ions, enhancing their therapeutic potential. The biological activity of thiosemicarbazones is often attributed to their ability to interact with various biological targets, including enzymes and nucleic acids.

CPTSC has shown promising anticancer activity against various cancer cell lines. The mechanism involves:

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Oxidative Stress : CPTSC complexes with copper ions generate reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in cancer cells .

2.2 Case Studies and Research Findings

Research has demonstrated varying degrees of cytotoxicity for CPTSC across different cancer cell lines. For instance:

- A study reported an IC50 value of 2.271 µg/ml for CPTSC against MCF-7 breast cancer cells, indicating significant potency .

- Another investigation highlighted that CPTSC exhibited enhanced cytotoxic effects when complexed with Cu(II), leading to increased apoptosis and G2/M phase cell cycle arrest in melanoma cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| MCF-7 | 2.271 | Ribonucleotide reductase inhibition |

| Melanoma | Varies | Copper complexation inducing oxidative stress |

3. Antimicrobial Properties

CPTSC has also been evaluated for its antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell membranes and interfere with metabolic processes has been noted.

3.1 Efficacy Against Bacterial Strains

Recent studies have indicated that CPTSC can reverse antibiotic resistance in certain bacterial strains, particularly those producing New Delhi metallo-β-lactamase (NDM-1). For example:

- CPTSC demonstrated significant synergistic effects when combined with meropenem, restoring its efficacy against resistant strains .

Table 2: Antimicrobial Activity Summary

| Pathogen | Activity | Notes |

|---|---|---|

| NDM-1 producing | Synergistic | Restores meropenem efficacy |

| General bacteria | Moderate | Effective against various strains |

4. Metal Chelation Properties

CPTSC acts as an effective chelating agent for metals like copper, which is significant in biological systems due to the role of metal ions in various enzymatic processes.

4.1 Implications for Therapy

The ability of CPTSC to form stable complexes with copper ions enhances its therapeutic profile, particularly in treating conditions related to metal ion dysregulation, such as certain cancers and neurodegenerative diseases .

5. Conclusion and Future Directions

This compound exhibits significant biological activity, particularly as an anticancer agent and antimicrobial compound. Its capacity to chelate metal ions further enhances its therapeutic potential. Future research should focus on:

- Clinical Trials : Evaluating the safety and efficacy of CPTSC in clinical settings.

- Mechanistic Studies : Understanding the detailed mechanisms through which CPTSC exerts its biological effects.

- Development of Derivatives : Exploring structural modifications to enhance potency and selectivity.

The ongoing exploration into the biological activities of this compound may yield valuable insights into novel therapeutic strategies for cancer and infectious diseases.

科学的研究の応用

Anti-Cancer Activity

CPTSC and its derivatives have been extensively studied for their anti-cancer properties. Thiosemicarbazones are known for their ability to form metal complexes that exhibit enhanced biological activity. Key findings include:

- Mechanism of Action : CPTSC has been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby exerting anti-cancer effects. The presence of C=N and C=S bonds allows for effective metal coordination, enhancing the compound's biological activity against various cancer types, including lung, liver, and breast cancers .

- Metal Complexes : The formation of copper(II) complexes with CPTSC significantly increases its anti-tumor activity. Studies indicate that these complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and subsequent cell death .

- Clinical Relevance : Compounds derived from CPTSC are currently under investigation for their potential use in clinical settings. For instance, di-2-pyridylketone thiosemicarbazone analogues have shown promise in overcoming multidrug resistance (MDR) in cancer therapy .

Case Studies

Analytical Applications

CPTSC serves as a complexing agent for the determination of trace metals, particularly copper, in biological samples.

- Voltammetric Analysis : A sensitive method using adsorptive stripping voltammetry has been developed to measure copper concentrations using CPTSC as a complexing agent. This method allows for the detection of copper at very low concentrations (down to 1.57 x 10^-9 M), making it suitable for biological sample analysis such as urine and blood .

- Optimal Conditions : The method operates effectively at pH 9.3 with a deposition time of 120 seconds, showcasing CPTSC's utility in analytical chemistry .

Table: Voltammetric Analysis Parameters

| Parameter | Value |

|---|---|

| pH | 9.3 |

| Deposition Time | 120 s |

| Detection Limit | 1.57 x 10^-9 M |

Coordination Chemistry

CPTSC acts as a ligand in coordination chemistry, forming stable complexes with various transition metals.

- Diverse Coordination Modes : The flexibility of the thiosemicarbazone structure allows it to coordinate with different metals, enhancing its chemical diversity and potential applications in drug design and development .

- Research Trends : Ongoing research focuses on synthesizing new derivatives of CPTSC to explore their coordination properties and biological activities further.

化学反応の分析

Metal Complexation Reactions

CPTSC forms stable complexes with transition metals, influencing their redox and biological activity.

Mercury(II) Complexes

Reaction with phenylmercury(II) acetate yields [HgPh(L)] (L = deprotonated CPTSC):

Copper(II) Complexes

CPTSC acts as a redox-active ligand for Cu²⁺:

-

Forms [Cu(L)₂] complexes with quasi-reversible Cu²⁺/Cu⁺ redox couples (E₁/₂ ≈ +0.25 V vs. Ag/AgCl) .

-

Generates reactive oxygen species (ROS) in biological systems via Fenton-like reactions .

Tin(IV) and Platinum(IV) Complexes

-

Diphenyltin(IV)-CPTSC complexes inhibit Shewanella oneidensis growth at 10–20 ppm .

-

Platinum(IV) derivatives show enhanced DNA intercalation and cytotoxicity compared to free ligands .

Redox and Oxidative Reactivity

CPTSC-metal complexes exhibit significant redox activity:

| Complex | Redox Potential (V) | ROS Generation (vs. Control) |

|---|---|---|

| [Fe(CPTSC)₃] | −0.45 (Fe³⁺/Fe²⁺) | 3.5× increase |

| [Cu(CPTSC)₂] | +0.25 (Cu²⁺/Cu⁺) | 4.2× increase |

ROS induction leads to oxidative DNA damage and apoptosis in cancer cells .

Heterocyclic Transformations

CPTSC participates in cyclization reactions under acidic or basic conditions:

-

With chloroacetic acid : Forms 1,3-thiazolidin-4-one derivatives via nucleophilic attack at the thione sulfur .

-

With aldehydes/ketones : Generates 1,3,4-thiadiazoles through Schiff base formation and subsequent cyclization .

Biological Activity

Metal-CPTSC complexes exhibit strain-specific antimicrobial effects:

| Organism | IC₅₀ (Sn-CPTSC, ppm) | IC₅₀ (Pt-CPTSC, ppm) |

|---|---|---|

| Shewanella oneidensis | 15.2 ± 1.3 | 22.4 ± 2.1 |

| E. coli | 24.8 ± 2.5 | 28.7 ± 3.0 |

Mechanistic studies link activity to ROS-mediated DNA cleavage and ribonucleotide reductase inhibition .

特性

IUPAC Name |

(cyclopentylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHFATUAFMXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993629 | |

| Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-39-8 | |

| Record name | 1-(Cyclopentylideneamino)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanone thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CYCLOPENTYLIDENEAMINO)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ8G37R7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。